An In-depth Technical Guide to Lurasidone-d8: Chemical Properties and Synthesis
An In-depth Technical Guide to Lurasidone-d8: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurasidone-d8, a deuterated analog of the atypical antipsychotic Lurasidone, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of the signaling pathways associated with the pharmacologically active parent compound, Lurasidone. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical Properties of Lurasidone-d8
Lurasidone-d8 is a stable, isotopically labeled form of Lurasidone, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Lurasidone in biological matrices.
Table 1: General Chemical Properties of Lurasidone-d8
| Property | Value |
| Chemical Name | (3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl-d8]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione |
| CAS Number | 1132654-54-6[1] |
| Molecular Formula | C₂₈H₂₈D₈N₄O₂S |
| Molecular Weight | 500.7 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Primary Use | Internal standard for Lurasidone quantification |
Table 2: Solubility of Lurasidone-d8
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
Synthesis of Lurasidone-d8
Plausible Synthetic Scheme
The overall synthesis can be envisioned as a convergent process involving three main building blocks:
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(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane: The chiral cyclohexane backbone.
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3-(Piperazin-1-yl-d8)benzo[d]isothiazole: The deuterated heterocyclic amine.
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(3aR,4S,7R,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione: The imide moiety.
The synthesis workflow can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of 3-(Piperazin-1-yl-d8)benzo[d]isothiazole
This intermediate is prepared by the reaction of 3-chlorobenzo[d]isothiazole with piperazine-d8.
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Materials: 3-chlorobenzo[d]isothiazole, piperazine-d8, ethanol.
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Procedure:
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To a solution of 3-chlorobenzo[d]isothiazole (1.0 eq) in ethanol, add piperazine-d8 (1.2 eq).
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Heat the reaction mixture at 80°C for 36 hours.[2]
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(piperazin-1-yl-d8)benzo[d]isothiazole.[2]
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Step 2: Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
This chiral intermediate is prepared from (1R,2R)-cyclohexane-1,2-diyldimethanol.
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Materials: (1R,2R)-cyclohexane-1,2-diyldimethanol, mesyl chloride, triethylamine, methyl isobutyl ketone.
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Procedure:
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Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol (1.0 eq) in methyl isobutyl ketone.
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Cool the solution to 0-5°C.
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Add triethylamine (2.0-3.0 eq) to the solution.
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Slowly add mesyl chloride (2.0-2.2 eq) while maintaining the temperature between 0-5°C.
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Stir the reaction mixture at this temperature for a few hours until the reaction is complete (monitored by TLC or HPLC).
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Work up the reaction by adding water and separating the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired product.
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Step 3: Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate
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Materials: (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl-d8)benzo[d]isothiazole, toluene.
-
Procedure:
-
React (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane with 3-(piperazin-1-yl-d8)benzo[d]isothiazole in an organic solvent such as toluene.[3]
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Step 4: Synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione
This imide can be prepared from the corresponding anhydride.
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Materials: (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, ammonium acetate.
-
Procedure:
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Heat a mixture of the anhydride and ammonium acetate to the melting temperature of the mass until the anhydride is completely dissolved.
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The reaction can be monitored by gas chromatography (GC).
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The resulting imide is then hydrogenated, for example using a palladium on carbon catalyst, to yield the saturated dione.
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Step 5: Final Assembly of Lurasidone-d8
The final step involves the coupling of the spiro-piperazinium salt with the hexahydro-methanoisoindole-dione.
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Materials: (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate, (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisoindole-1,3(2H)-dione, potassium carbonate, toluene.
-
Procedure:
-
Suspend the spiro-piperazinium salt and the hexahydro-methanoisoindole-dione in toluene.
-
Add potassium carbonate as a base.
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Heat the suspension at approximately 105°C for about 15 hours, monitoring the reaction by UPLC.[3][4]
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After completion, cool the mixture and wash with water.
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Separate the organic layer, concentrate it, and purify the crude product by recrystallization or chromatography to obtain Lurasidone-d8.
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Analytical Characterization
As an internal standard, the purity and isotopic enrichment of Lurasidone-d8 are critical. These are typically confirmed by mass spectrometry and NMR spectroscopy.
Table 3: Anticipated Analytical Data for Lurasidone-d8
| Technique | Expected Data |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 501.3, confirming the incorporation of eight deuterium atoms. |
| ¹H NMR | The proton signals corresponding to the piperazine ring will be absent or significantly reduced. Other proton signals should be consistent with the Lurasidone structure. |
| ¹³C NMR | The carbon signals of the deuterated piperazine ring may show splitting due to C-D coupling. |
| Purity (HPLC) | Typically >98% |
| Deuterium Incorporation | ≥99% |
Signaling Pathways of Lurasidone
Lurasidone exerts its antipsychotic and mood-stabilizing effects through its interaction with a variety of neurotransmitter receptors. It is a potent antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, and a partial agonist at the 5-HT₁ₐ receptor.[5][6][7]
Dopamine D₂ Receptor Antagonism
Lurasidone's antagonism of D₂ receptors in the mesolimbic pathway is thought to be a primary mechanism for its efficacy against the positive symptoms of schizophrenia.
Serotonin 5-HT₂ₐ Receptor Antagonism
Antagonism of 5-HT₂ₐ receptors is a common feature of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms and cognition.
Serotonin 5-HT₇ Receptor Antagonism
Lurasidone's high affinity for and antagonism of 5-HT₇ receptors may contribute to its pro-cognitive and antidepressant effects.[6]
Serotonin 5-HT₁ₐ Receptor Partial Agonism
The partial agonism at 5-HT₁ₐ autoreceptors can lead to an increase in serotonin release in certain brain regions, which is thought to contribute to the antidepressant and anxiolytic effects of Lurasidone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 4. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 6. mdpi.com [mdpi.com]
- 7. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
